molecular formula C12H24O2 B12647689 1,6-Cyclododecanediol CAS No. 14435-21-3

1,6-Cyclododecanediol

Cat. No.: B12647689
CAS No.: 14435-21-3
M. Wt: 200.32 g/mol
InChI Key: CZODBJMRPLCCEC-UHFFFAOYSA-N
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Description

1,6-Cyclododecanediol is an organic compound with the molecular formula C12H24O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of cyclododecatriene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired diol.

Chemical Reactions Analysis

Types of Reactions: 1,6-Cyclododecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form cyclododecanedione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of cyclododecane.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclododecane dichloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Cyclododecanedione.

    Reduction: Cyclododecane.

    Substitution: Cyclododecane dichloride.

Scientific Research Applications

1,6-Cyclododecanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1,6-Cyclododecanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

1,6-Cyclododecanediol can be compared with other similar compounds, such as:

    1,2-Cyclodecanediol: This compound has hydroxyl groups at the 1 and 2 positions of the cyclodecane ring, leading to different chemical properties and reactivity.

    1,4-Cyclohexanediol: With hydroxyl groups at the 1 and 4 positions of the cyclohexane ring, this compound exhibits distinct physical and chemical characteristics compared to this compound.

    1,5-Cyclooctanediol: This diol has hydroxyl groups at the 1 and 5 positions of the cyclooctane ring, resulting in unique reactivity and applications.

Properties

CAS No.

14435-21-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

cyclododecane-1,6-diol

InChI

InChI=1S/C12H24O2/c13-11-7-3-1-2-4-8-12(14)10-6-5-9-11/h11-14H,1-10H2

InChI Key

CZODBJMRPLCCEC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCCCC(CC1)O)O

Origin of Product

United States

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